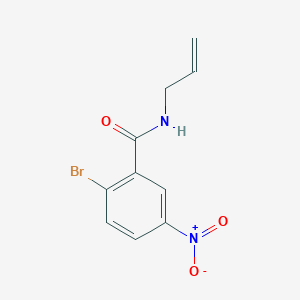

N-allyl-2-bromo-5-nitro-benzamide

Description

Properties

Molecular Formula |

C10H9BrN2O3 |

|---|---|

Molecular Weight |

285.09 g/mol |

IUPAC Name |

2-bromo-5-nitro-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C10H9BrN2O3/c1-2-5-12-10(14)8-6-7(13(15)16)3-4-9(8)11/h2-4,6H,1,5H2,(H,12,14) |

InChI Key |

RACFGDNLNJZBIR-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Scientific Research Applications

Biological Applications

1. Inhibition of Enzymes Related to Alzheimer's Disease

Recent studies have highlighted the potential of benzamide derivatives, including N-allyl-2-bromo-5-nitro-benzamide, as dual inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial targets in Alzheimer's disease therapy.

Case Study: AChE and BACE1 Inhibition

A study conducted by Koca et al. synthesized several benzamide derivatives and evaluated their inhibitory activity against AChE and BACE1. Among these, compounds similar to N-allyl-2-bromo-5-nitro-benzamide demonstrated promising inhibitory effects, with IC values ranging from 0.056 to 2.57 μM for AChE inhibition and from 9.01 to 87.31 μM for BACE1 inhibition .

Table 1: Inhibitory Activity of Benzamide Derivatives

| Compound | AChE IC (μM) | BACE1 IC (μM) |

|---|---|---|

| Compound I | 1.57 | Not reported |

| Compound II | 1.47 | 11.40 |

| N-allyl-2-bromo-5-nitro-benzamide | TBD | TBD |

2. Anticancer Activity

Benzamide derivatives have also been investigated for their anticancer properties. The structural features of N-allyl-2-bromo-5-nitro-benzamide may enhance its interaction with cellular targets involved in cancer progression.

Case Study: Anticancer Screening

In a screening study, various benzamide derivatives were tested against different cancer cell lines. Preliminary results indicated that compounds with similar structures to N-allyl-2-bromo-5-nitro-benzamide exhibited significant cytotoxicity against breast and lung cancer cell lines, suggesting potential for further development as anticancer agents .

Materials Science Applications

1. Polymer Chemistry

N-allyl derivatives are often utilized in polymer chemistry due to their ability to participate in radical polymerization processes. The incorporation of N-allyl-2-bromo-5-nitro-benzamide into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials.

Table 2: Properties of Polymers with N-Allyl Additives

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyethylene | 120 | 30 |

| Polystyrene | 130 | 25 |

| With N-Allyl Additive | 150 | 35 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-allyl-2-bromo-5-nitro-benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions or nucleophilic substitution, leveraging intermediates like 2-bromo-5-nitrobenzoic acid. For example, brominated benzamide derivatives are often synthesized using coupling agents (e.g., SOCl₂ for acid activation) and catalysts like Pd(OAc)₂ . Optimization involves adjusting reaction temperature, solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of allyl groups to brominated precursors, monitored via TLC .

Q. Which spectroscopic techniques are most effective for characterizing N-allyl-2-bromo-5-nitro-benzamide?

- Methodological Answer :

- ¹H/¹³C NMR : To confirm allyl group incorporation (δ ~5–6 ppm for vinyl protons) and aromatic substitution patterns .

- FT-IR : To verify amide C=O stretching (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion validation and fragmentation analysis .

Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?

- Methodological Answer : Stability tests involve:

- Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.

- Hygroscopicity Tests : Monitor weight changes under controlled humidity.

- Light Sensitivity : Store aliquots in amber vials and compare NMR spectra pre- and post-exposure .

Advanced Research Questions

Q. How can contradictory data in reported synthetic yields (e.g., 68% vs. 81%) for brominated benzamide derivatives be resolved?

- Methodological Answer : Systematic analysis of variables such as:

- Catalyst Loading : Higher Pd concentrations may improve coupling efficiency but increase side products .

- Purification Methods : Column chromatography vs. recrystallization impacts yield purity .

- Reaction Monitoring : Real-time HPLC tracking to identify intermediates and optimize reaction termination .

Q. What computational approaches are suitable for predicting the reactivity of the nitro and allyl groups in further functionalization?

- Methodological Answer :

- DFT Calculations : To model electrophilic aromatic substitution (nitro group as meta-director) and allyl group participation in cycloadditions.

- Molecular Dynamics Simulations : Solvent effects on reaction pathways (e.g., DMSO vs. THF) .

- Docking Studies : If exploring bioactivity, predict interactions with target proteins using software like AutoDock .

Q. What challenges arise in X-ray crystallography for N-allyl-2-bromo-5-nitro-benzamide, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Nitro groups may hinder crystallization; use slow evaporation with mixed solvents (e.g., CHCl₃/hexane).

- Data Refinement : SHELXL-2018 is recommended for handling twinning or high thermal motion in the allyl moiety .

- Disorder Modeling : Apply restraints to bromine and nitro group positions during refinement .

Data Interpretation and Validation

Q. How can researchers validate the purity of N-allyl-2-bromo-5-nitro-benzamide when minor impurities are detected in HPLC?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Assign all protons and carbons to confirm absence of unreacted intermediates.

- Elemental Analysis : Compare experimental vs. theoretical C/H/N/Br ratios .

- Spiking Experiments : Add suspected impurities (e.g., unreacted benzoic acid) to confirm retention times .

Q. What strategies mitigate hazards during large-scale synthesis without compromising yield?

- Methodological Answer :

- Batch Reactors with Cooling Jackets : Control exothermic reactions (e.g., nitration steps).

- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of allyl groups.

- Waste Neutralization Protocols : Quench residual bromine with Na₂S₂O₃ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.